

In-depth Technical Guide to the Solubility of 5-Cyanopyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyanopyridine-2-carboxylic acid

Cat. No.: B129678

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **5-Cyanopyridine-2-carboxylic acid**, a pivotal intermediate in pharmaceutical and chemical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, formulation development, and purification processes.

Core Solubility Data

Precise quantitative solubility data for **5-Cyanopyridine-2-carboxylic acid** in a wide range of organic solvents remains limited in publicly available literature. However, key data points and qualitative descriptions have been established.

Quantitative Solubility Data

Solvent	Temperature (°C)	Solubility (g/L)
Water	25	0.26[1]

Qualitative Solubility Information

5-Cyanopyridine-2-carboxylic acid is described as being soluble in common organic solvents such as ethanol and acetone[2]. It is also characterized as sparingly soluble in water[1].

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of **5-Cyanopyridine-2-carboxylic acid**. These protocols are based on established methods for organic compounds and carboxylic acids.

Gravimetric Method (Shake-Flask)

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

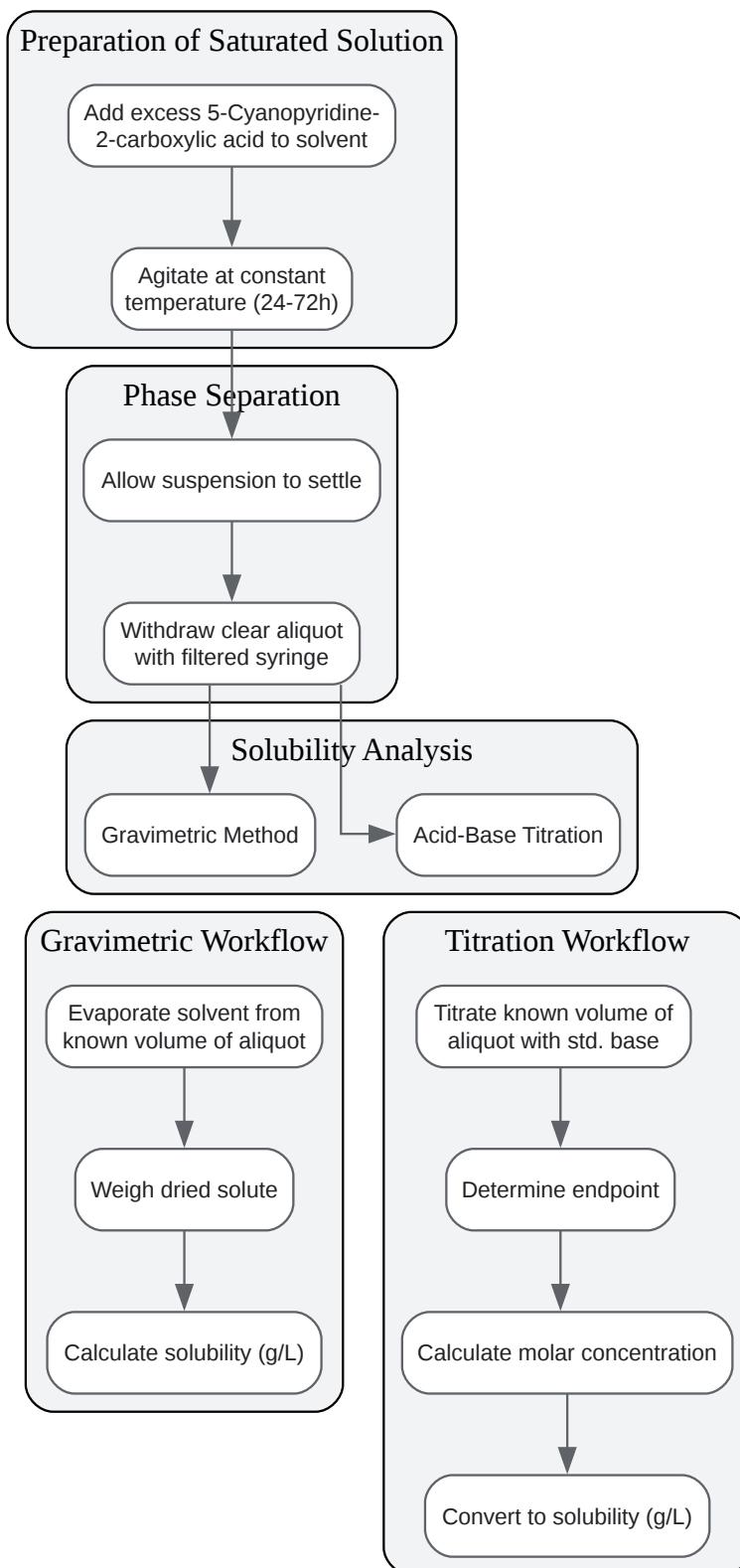
Methodology:

- Preparation of Saturated Solution:
 - An excess amount of **5-Cyanopyridine-2-carboxylic acid** is added to a known volume of the selected solvent (e.g., water, ethanol, acetone) in a sealed, temperature-controlled vessel.
 - The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.
 - A clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.
- Solvent Evaporation and Mass Determination:
 - A known volume of the filtered saturated solution is transferred to a pre-weighed container.
 - The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

- The container with the dried solute is weighed, and the mass of the dissolved solid is determined by difference.
- Calculation of Solubility:
 - The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Acid-Base Titration Method

This method is particularly suitable for acidic compounds like **5-Cyanopyridine-2-carboxylic acid** and can be a faster alternative to the gravimetric method.


Methodology:

- Preparation of Saturated Solution:
 - A saturated solution is prepared as described in the gravimetric method (Step 1).
- Phase Separation:
 - A clear, filtered aliquot of the saturated solution is obtained as described in the gravimetric method (Step 2).
- Titration:
 - A known volume of the saturated solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide, NaOH) of known concentration.
 - An appropriate indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration, or a pH meter is used to monitor the pH change.
- Calculation of Solubility:
 - The concentration of **5-Cyanopyridine-2-carboxylic acid** in the saturated solution is calculated based on the volume and concentration of the titrant used to reach the endpoint.

- The solubility is then expressed in grams per liter (g/L) by multiplying the molar concentration by the molecular weight of the compound (148.12 g/mol).

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of **5-Cyanopyridine-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **5-Cyanopyridine-2-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Cyanopyridine-2-carboxylic acid One Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [In-depth Technical Guide to the Solubility of 5-Cyanopyridine-2-carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129678#5-cyanopyridine-2-carboxylic-acid-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com